(R)-Aminocarnitine
Overview
Description
Mechanism of Action
Target of Action
Emeriamine, also known as ®-Aminocarnitine, primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key enzyme in the fatty acid oxidation pathway, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Mode of Action
Emeriamine acts as a CPT1 inhibitor . By inhibiting CPT1, Emeriamine disrupts the normal process of fatty acid oxidation. This inhibition leads to a reduction in the production of Acetyl-CoA, a key molecule in the Krebs cycle, thereby affecting energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by Emeriamine is the fatty acid oxidation pathway . By inhibiting CPT1, Emeriamine prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing the rate of fatty acid oxidation . This can lead to a shift in cellular metabolism, potentially affecting other metabolic pathways as well.
Pharmacokinetics
As a small molecule drug, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of fatty acid oxidation by Emeriamine can lead to a reduction in hyperglycaemia and ketosis . This suggests that Emeriamine may have potential therapeutic applications in the treatment of metabolic diseases .
Action Environment
The action of Emeriamine, like all drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and individual patient factors such as age, sex, and genetic variations . .
Biochemical Analysis
Biochemical Properties
Emeriamine is known to be a fatty acid oxidation inhibitor . It interacts with enzymes, proteins, and other biomolecules involved in the process of fatty acid oxidation. The nature of these interactions involves the inhibition of the biochemical reactions that lead to the oxidation of fatty acids .
Cellular Effects
In cellular processes, Emeriamine has shown to have significant effects. It has been observed to reduce hyperglycemia and ketosis . This suggests that Emeriamine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Emeriamine’s action involves its role as a fatty acid oxidation inhibitor . It exerts its effects at the molecular level by binding with biomolecules involved in fatty acid oxidation, leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Emeriamine is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Emeriamine can be synthesized through various methods. One notable approach involves the enzyme-promoted addition of nitromethane to the appropriate phosphorylated imine (aza-Henry reaction). this method faced challenges due to the tautomerization of the imine to the corresponding enamine . Another successful method involves a chemoenzymatic approach, starting with a crucial step involving a CAL-B-mediated acetylation of the appropriate racemic precursor under kinetic resolution conditions . This method provided each enantiomeric product with high enantiomeric excess.
Chemical Reactions Analysis
Emeriamine undergoes several types of chemical reactions, including:
Oxidation: Emeriamine can be oxidized under specific conditions, leading to various oxidation products.
Reduction: Reduction reactions can convert Emeriamine into different reduced forms.
Substitution: Emeriamine can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Emeriamine has a wide range of scientific research applications:
Chemistry: Emeriamine is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on metabolic pathways and its potential as a therapeutic agent for metabolic diseases.
Comparison with Similar Compounds
Emeriamine is unique in its ability to inhibit fatty acid oxidation. Similar compounds include:
N-palmitoyl derivatives: These compounds show stronger inhibition of fatty acid oxidation compared to Emeriamine.
N-myristoyl derivatives: These also exhibit stronger inhibition of fatty acid oxidation. Emeriamine stands out due to its specific structure and the balance of its inhibitory effects.
Emeriamine’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
98063-21-9 |
---|---|
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
[(2R)-2-amino-3-carboxypropyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/p+1/t6-/m1/s1 |
InChI Key |
DAWBGYHPBBDHMQ-ZCFIWIBFSA-O |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
98063-21-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-amino-4-trimethylaminobutyric acid amino-carnitine aminocarnitine emeriamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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